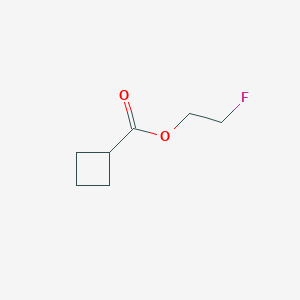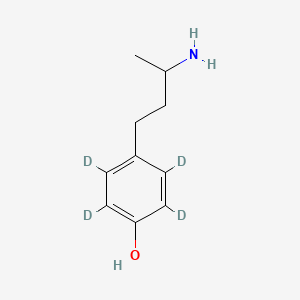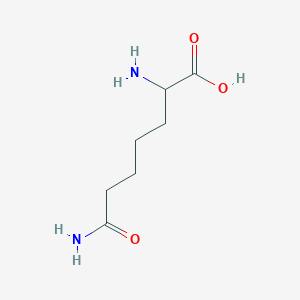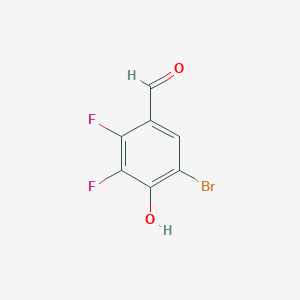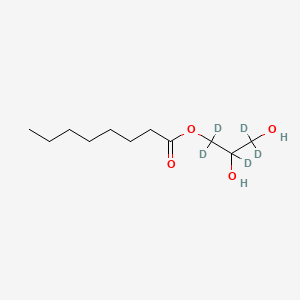
1-Octanoyl-rac-glycerol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octanoyl-rac-glycerol-d5, also known as Glyceryl 1-monooctanoate, is a monoacylglycerol that contains octanoic acid at the sn-1 position. This compound is a deuterated form of 1-Octanoyl-rac-glycerol, where five hydrogen atoms are replaced with deuterium. It is commonly used in scientific research due to its unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Octanoyl-rac-glycerol-d5 can be synthesized through the esterification of glycerol with octanoic acid in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to achieve the desired product. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of deuterium.
Análisis De Reacciones Químicas
Types of Reactions: 1-Octanoyl-rac-glycerol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
1-Octanoyl-rac-glycerol-d5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of lipid metabolism and enzymatic reactions.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mecanismo De Acción
The mechanism of action of 1-Octanoyl-rac-glycerol-d5 involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also inhibit the growth of microorganisms by disrupting their cell membranes. The deuterium atoms in the compound may enhance its stability and bioavailability.
Comparación Con Compuestos Similares
1-Octanoyl-rac-glycerol-d5 can be compared with other monoacylglycerols such as:
1-Decanoyl-rac-glycerol: Contains a longer carbon chain, resulting in different physical and chemical properties.
1-Lauroyl-rac-glycerol: Has a similar structure but with a lauric acid moiety, leading to different biological activities.
1-Oleoyl-rac-glycerol: Contains an unsaturated fatty acid, affecting its reactivity and applications.
Uniqueness: The presence of deuterium atoms in this compound makes it unique, as it can be used in studies involving isotopic labeling and tracing. This property allows researchers to investigate metabolic pathways and reaction mechanisms with greater precision.
Propiedades
Fórmula molecular |
C11H22O4 |
|---|---|
Peso molecular |
223.32 g/mol |
Nombre IUPAC |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) octanoate |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3/i8D2,9D2,10D |
Clave InChI |
GHBFNMLVSPCDGN-GFWWIRCNSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCC)O)O |
SMILES canónico |
CCCCCCCC(=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
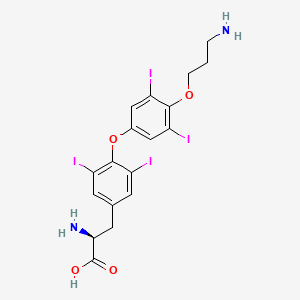
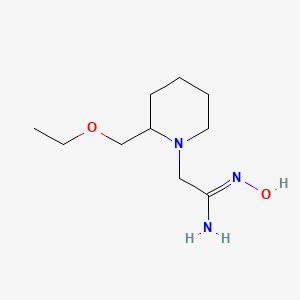
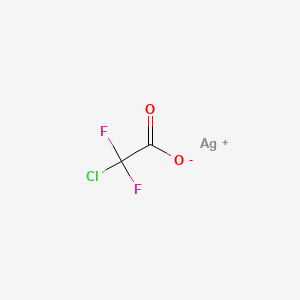
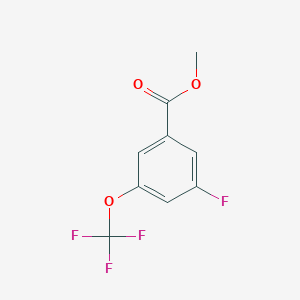
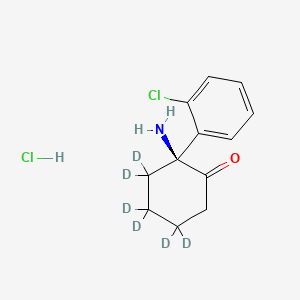
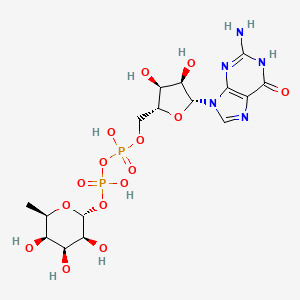
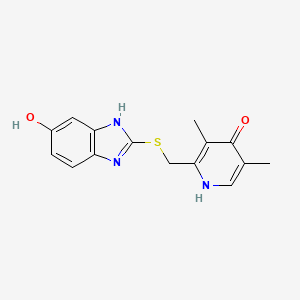
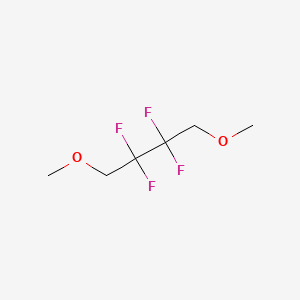
![prop-2-ynyl(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13432549.png)
